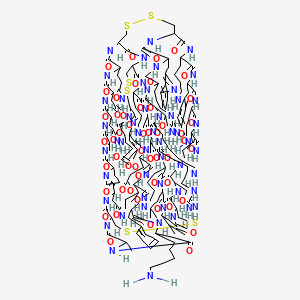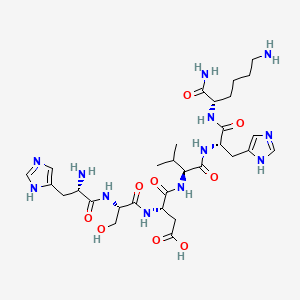
186359-65-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (1-34) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification.
Industrial Production Methods: Industrial production of β-Amyloid (1-34) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: β-Amyloid (1-34) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can modify specific amino acid residues within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reactions: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the formation of reduced peptide forms .
科学的研究の応用
β-Amyloid (1-34) has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Studied for its potential as a therapeutic target in Alzheimer’s disease research.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid plaques
作用機序
The mechanism of action of β-Amyloid (1-34) involves its aggregation into amyloid plaques, which are characteristic of Alzheimer’s disease. The peptide interacts with various molecular targets, including cell surface receptors and enzymes, leading to neurotoxicity and cell death. The pathways involved include oxidative stress, inflammation, and disruption of cellular homeostasis .
類似化合物との比較
β-Amyloid (1-40): A longer peptide consisting of 40 amino acids, also associated with Alzheimer’s disease.
β-Amyloid (1-42): A longer peptide consisting of 42 amino acids, known for its higher propensity to form amyloid plaques.
β-Amyloid (16-20): A shorter peptide fragment used in studies of amyloid aggregation
Uniqueness: β-Amyloid (1-34) is unique due to its specific sequence and length, which allows it to be used as a model peptide for studying the aggregation and toxicity of amyloid peptides. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) makes it easier to synthesize and study in laboratory settings .
特性
CAS番号 |
186359-65-9 |
|---|---|
分子式 |
C₁₇₀H₂₅₃N₄₇O₅₂ |
分子量 |
3787.20 |
配列 |
One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)




![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)


![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
